molecular formula C9H7ClN2O2 B14088288 Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B14088288
M. Wt: 210.62 g/mol
InChI Key: VTYJCCIIGJDCTJ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is an organic compound with the molecular formula C10H7ClN2O2 It is a derivative of pyridine and pyrrole, featuring a chloro substituent at the 7-position and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the reaction of 7-chloro-1H-pyrrolo[3,2-b]pyridine with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. The final product is usually subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Uniqueness

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-12-8-6(10)2-3-11-7(5)8/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYJCCIIGJDCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C=CN=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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